4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine
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Overview
Description
4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE is a complex organic compound that features a morpholine ring, a tetrazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from 4-methylaniline through a series of reactions, including the formation of N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation and cyclization.
Alkylation: The tetrazole intermediate is then alkylated using appropriate alkylating agents under alkaline conditions.
Morpholine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, cesium carbonate as a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of bioactive molecules.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Shares a similar tetrazole ring structure.
2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone: Contains a morpholine ring and a methylphenyl group.
Uniqueness
4-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE is unique due to its combination of a tetrazole ring, a morpholine ring, and a methylphenyl group. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C16H23N5O |
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Molecular Weight |
301.39 g/mol |
IUPAC Name |
4-[2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-yl]morpholine |
InChI |
InChI=1S/C16H23N5O/c1-4-16(3,20-9-11-22-12-10-20)15-17-18-19-21(15)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
PRIDJKUIKKRBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
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